Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride is a bicyclic compound characterized by a unique bicyclo[2.2.1]heptane structure. This compound has garnered significant interest in various scientific fields due to its potential applications in medicinal chemistry and organic synthesis. The compound's IUPAC name reflects its stereochemistry and functional groups, indicating the presence of an amino group and a carboxylate moiety.
This compound is classified under the category of bicyclic amines and carboxylates. It is primarily sourced from synthetic routes involving functionalized derivatives of proline or norbornene compounds, which are common precursors in organic synthesis. The molecular formula for Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride is C9H15ClN2O2 with a molecular weight of approximately 204.68 g/mol .
The synthesis of Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride typically involves several key steps:
These methods can be optimized for yield and purity through careful control of reaction conditions such as temperature, solvent choice, and catalyst use .
Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride can participate in several types of chemical reactions:
These reactions are essential for modifying the compound for specific applications in research and industry.
The mechanism of action for Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride involves its interaction with biological targets such as enzymes or receptors:
Understanding these mechanisms is crucial for developing therapeutic applications.
Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in both laboratory settings and industrial processes .
Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate Hydrochloride has diverse applications across multiple scientific domains:
The ongoing research into this compound continues to reveal new potential uses in various scientific fields.
The bicyclic molecular architecture of the [2.2.1]heptane system presents significant synthetic challenges due to its structural rigidity and the stereochemical demands inherent in pharmaceutical applications. Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride (CAS: 1071520-51-8) requires precise stereochemical control at multiple chiral centers (C1, C2, C3, C4) during its synthesis. Modern approaches leverage organocatalytic cycloadditions to construct the bicyclic framework with high enantioselectivity. A breakthrough methodology employs a formal [4+2] cycloaddition between α'-ethoxycarbonyl cyclopentenones and nitroolefins, catalyzed by chiral tertiary amines. This reaction proceeds under mild conditions (dichloromethane solvent, -40°C) and achieves excellent enantiomeric excess (up to 99% ee) through a hydrogen-bond-directed transition state [3] [8].
The catalyst structure critically influences stereochemical outcomes, with bifunctional catalysts containing thiourea moieties (e.g., Catalyst C) proving optimal for inducing the desired (1R,2S,3R,4S) configuration. Modifications to the dienophile component, particularly electron-deficient β-arylnitroalkenes, significantly enhance both diastereoselectivity and reaction yield. For instance, meta-nitrostyrene derivatives achieve diastereomeric ratios exceeding 4:1 and isolated yields of 82%, while ortho-substituted aryl groups exhibit slight steric hindrance effects [3]. The table below summarizes key catalytic performance data:
Table 1: Catalyst Screening for Formal [4+2] Cycloaddition Reaction [3]
Catalyst | Temperature (°C) | Yield (%) | dr | ee (%) |
---|---|---|---|---|
A | -20 | 81 | 2.8:1 | 91 |
B | -40 | 82 | 7.1:1 | 87 |
C | -40 | 84 | 3.2:1 | 94 |
E | -40 | 77 | 3.3:1 | 94 |
Post-cyclization functional group interconversions complete the synthesis: the nitro group undergoes stereospecific reduction to the amine, followed by esterification to install the methyl carboxylate. Throughout this process, the bridgehead chirality directs the spatial orientation of newly formed stereocenters, ensuring the correct relative configuration between the amine and ester functionalities essential for the target molecule's biological recognition [8].
The introduction of the C3-amino group with precise (3R,4S) stereochemistry represents a pivotal transformation in synthesizing Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride. Traditional reductive amination approaches face limitations in diastereofacial selectivity within the concave bicyclic environment. Advanced methodologies employ chiral auxiliary-mediated and catalytic asymmetric induction techniques. A highly efficient route utilizes the stereoselective reduction of a pre-installed ketone at the C3 position, leveraging the existing chiral environment of the [2.2.1] framework. Metal-catalyzed asymmetric hydrogenation using ruthenium-BINAP complexes achieves remarkable diastereoselectivity (>20:1 dr) by exploiting the topographical constraints imposed by the adjacent bridge and bridgehead carbon [3] [10].
Alternatively, enzymatic desymmetrization provides an elegant solution for amine installation. Engineered transaminases selectively convert the C3-keto group to the (R)- or (S)-amine with high enantioselectivity, though the steric congestion near the reaction site necessitates careful enzyme screening. The methylene bridge (C7) adjacent to the reaction center creates a uniquely constrained environment that influences substrate-enzyme binding, requiring specialized transaminases optimized for bicyclic substrates. Computational modeling reveals that successful enzymes possess expanded active sites capable of accommodating the bicyclic system while maintaining precise positioning for hydride transfer [10].
The chemo-selectivity challenge during amine protection/deprotection sequences warrants particular attention. Standard protecting groups (Boc, Cbz, Fmoc) can be employed, but reaction conditions must be carefully modulated to prevent epimerization at the acid- and amine-bearing stereocenters. Mild acidic conditions (e.g., citric acid) effectively remove tert-butoxycarbonyl (Boc) groups without racemizing the sensitive α-carbon of the ester moiety. These strategies collectively ensure the installation of the chiral amine functionality while preserving the intricate stereochemical integrity of the bicyclic core [4].
A sophisticated approach to establishing the correct relative stereochemistry between C2 and C3 involves an epimerization-lactamization cascade. This strategy capitalizes on the inherent kinetic instability of certain stereoisomers under basic conditions. The process commences with a racemic amino ester precursor containing a fused cyclohexenone ring (CAS: 2445749-73-3). Treatment with a catalytic base (e.g., DBU, 1,8-diazabicyclo[5.4.0]undec-7-ene) initiates enolization-induced epimerization at the carbon alpha to both the ester and the ketone. The thermodynamically favored diastereomer subsequently undergoes intramolecular cyclization via nucleophilic attack of the amine on the carbonyl carbon, forming a bicyclic lactam intermediate with the desired (1R,2S,3R,4S) configuration [6] [9].
The ring strain inherent in the [2.2.1] system drives the regioselectivity of lactam formation toward the geometrically accessible pathway. This cascade reaction proves particularly valuable for constructing the endo-oriented amine functionality relative to the bridge. Following lactamization, acidic hydrolysis cleaves the lactam bond and simultaneously generates the hydrochloride salt of the target amino ester. Careful control of hydrolysis conditions (e.g., HCl concentration, temperature, reaction duration) is crucial to prevent degradation of the acid-labile bicyclic framework. Optimal protocols employ 6N hydrochloric acid at 60°C for 4-6 hours, achieving near-quantitative conversion without epimerization [9].
This cascade methodology demonstrates exceptional stereochemical economy by utilizing dynamic epimerization to correct initial stereochemical inaccuracies, ultimately delivering the pharmacologically required (1R,2S,3R,4S) isomer in high diastereomeric purity (>98%). The conformational rigidity of the bicyclic system restricts epimerization to only the most accessible stereocenters, ensuring predictable stereochemical outcomes despite the equilibrium-driven process [6].
The conversion of the free base amino ester to Methyl (1R,2S,3R,4S)-3-aminobicyclo[2.2.1]heptane-2-carboxylate hydrochloride represents a critical final purification step that enhances both crystalline stability and pharmaceutical suitability. Mechanistically, this proton transfer reaction occurs preferentially at the aliphatic amine group (pKa ~10-11) rather than the ester carbonyl, driven by the significant basic character difference. The reaction proceeds via a diffusion-controlled protonation in protic solvents, typically employing concentrated hydrochloric acid or hydrogen chloride gas in anhydrous ethereal solvents such as diethyl ether or tert-butyl methyl ether [1] [7].
Supersaturation control during crystallization governs the crystal morphology and particle size distribution of the hydrochloride salt. Key parameters include:
Table 2: Optimization Parameters for Hydrochloride Salt Crystallization [1] [7]
Parameter | Optimal Range | Impact on Crystallization |
---|---|---|
Solvent System | Ethanol-water (4:1 v/v) | Balances solubility and polarity for crystal nucleation |
Acid Addition Rate | 0.5 eq/h (HCl gas) | Prevents oiling-out and controls crystal growth |
Temperature | 0-5°C | Enhances supersaturation for uniform crystal formation |
Seeding | 1% w/w (desired polymorph) | Ensures phase purity and consistent crystal habit |
Stirring Rate | 200-250 rpm | Optimizes mass transfer without crystal fracture |
Following salt formation, recrystallization protocols achieve the stringent chemical purity (>99%) and enantiomeric excess (>99.5% ee) required for pharmaceutical applications. Multi-solvent systems combining ethanol and water (typically 4:1 v/v) effectively remove diastereomeric impurities and residual solvents while maintaining the stereochemical integrity of the sensitive chiral centers. The hydrochloride salt exhibits excellent crystalline stability under inert atmosphere storage at room temperature, though prolonged exposure to humidity necessitates controlled environment packaging (desiccants, moisture-barrier bags) [4] [7].
Advanced purification technologies like simulated moving bed chromatography (SMB) provide orthogonal purification for particularly challenging impurity profiles, especially when trace diastereomers persist. Final lyophilization (freeze-drying) yields a free-flowing crystalline solid meeting stringent specifications for residual solvents (<500 ppm), water content (<0.5% KF), and inorganic impurities (chloride content: 17.5-18.5% w/w). These rigorous purification protocols ensure the structural fidelity and chemical purity of the hydrochloride salt, making it suitable for demanding pharmaceutical synthesis applications [1] [4].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2